4-Bromo-5-fluoro-2-methylphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-fluoro-2-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRYKVVPIPGXCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1600166-21-9 | |
| Record name | 4-bromo-5-fluoro-2-methylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Theoretical Frameworks for Understanding Substituted Phenol Reactivity
Electronic Effects of Halogen and Alkyl Substituents on Phenolic Systems
Substituents on a phenol (B47542) ring alter its electron density distribution through a combination of inductive and resonance effects, which in turn influences properties like acidity and susceptibility to electrophilic attack. vanderbilt.eduwikipedia.org Activating groups increase the electron density, making the compound more reactive towards electrophiles, while deactivating groups withdraw electron density, slowing these reactions. libretexts.orglibretexts.org
The inductive effect (-I effect) is the transmission of charge through a chain of atoms in a molecule, resulting in a permanent dipole. quora.com Halogens are more electronegative than carbon and thus exert a strong electron-withdrawing inductive effect, pulling electron density away from the aromatic ring. wikipedia.orglibretexts.org This effect stabilizes the phenoxide anion, which forms upon deprotonation of the hydroxyl group, by delocalizing the negative charge. vanderbilt.edu
The strength of the inductive effect correlates with electronegativity. Fluorine is the most electronegative element, followed by chlorine, bromine, and iodine. quora.com Consequently, fluorine exerts a more powerful -I effect than bromine. quora.com In 4-Bromo-5-fluoro-2-methylphenol, both halogen atoms withdraw electron density from the ring, a factor that significantly increases the phenol's acidity compared to unsubstituted phenol. vanderbilt.edu
Table 1: Electronegativity and Inductive Effect of Halogens
| Halogen | Pauling Electronegativity | Inductive Effect Order |
|---|---|---|
| Fluorine (F) | 3.98 | Strongest |
| Chlorine (Cl) | 3.16 | |
| Bromine (Br) | 2.96 | Weaker |
| Iodine (I) | 2.66 | Weakest |
This table illustrates the trend in electronegativity which dictates the strength of the -I effect.
The methyl group (-CH3) attached to the aromatic ring influences reactivity through two primary mechanisms: hyperconjugation and steric effects.
Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from a sigma (σ) bond (usually C-H or C-C) into an adjacent empty or partially filled p-orbital or a π-orbital. askiitians.com The methyl group is considered electron-donating through hyperconjugation. This effect increases the electron density in the aromatic ring, particularly at the ortho and para positions. stackexchange.com In the case of this compound, the methyl group is ortho to the hydroxyl group. Its electron-donating nature destabilizes the phenoxide anion by intensifying the negative charge, thereby decreasing acidity compared to a non-alkylated analogue. stackexchange.com The stability of carbocations formed during reactions is also influenced by hyperconjugation, with more adjacent C-H bonds providing greater stabilization. askiitians.com
Steric Effects: Steric hindrance refers to the repulsive forces that arise when atoms are forced closer together than their atomic radii allow. askiitians.com The methyl group at the C2 position (ortho to the hydroxyl group) can physically obstruct the approach of reagents to the hydroxyl group or the adjacent C3 position. This can influence reaction rates and the regioselectivity of certain reactions.
Aromaticity and Resonance Phenomena in Phenol Derivatives
Aromaticity is a property of cyclic, planar molecules with a ring of resonance bonds that gives them increased stability. theorango.com Phenol is more acidic than aliphatic alcohols, like cyclohexanol, because the resulting phenoxide anion is stabilized by resonance. libretexts.org The negative charge on the oxygen atom is delocalized over the aromatic ring, spreading the charge and stabilizing the conjugate base. libretexts.orglibretexts.org
Substituents significantly modify this resonance stabilization:
Electron-withdrawing groups (EWGs) , such as the bromine and fluorine atoms in this compound, further stabilize the phenoxide anion by pulling the delocalized negative charge from the ring. This stabilization is most effective when the EWGs are at the ortho or para positions relative to the hydroxyl group. libretexts.org
Electron-donating groups (EDGs) , like the methyl group, destabilize the phenoxide anion by pushing more electron density into the ring, which repels the delocalized negative charge. stackexchange.com This effect is also most pronounced from the ortho and para positions. stackexchange.com
In this compound, the competing effects are complex. The strong inductive effects of fluorine and bromine enhance acidity by stabilizing the phenoxide ion. Conversely, the hyperconjugation of the ortho-methyl group reduces acidity by destabilizing it. The net effect on the pKa of the molecule is a balance of these opposing influences.
Theoretical Models for Predicting Chemical Behavior and Interactions
Modern computational chemistry provides powerful tools for predicting the properties and reactivity of molecules like this compound.
Quantitative Structure-Property Relationship (QSPR): These models establish a mathematical relationship between the chemical structure of a compound and its physical or chemical properties. For substituted phenols, QSPR models have been successfully used to predict acid dissociation constants (pKa). nih.gov These models can use calculated parameters, such as partial atomic charges, to create strong correlations with experimental pKa values. nih.gov
Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to calculate properties like gas-phase bond dissociation enthalpy (BDE) and ionization potentials for phenolic compounds. nih.govacs.org DFT calculations can help determine the relative stability of different conformers, analyze the electronic distribution through Natural Bond Orbital (NBO) analysis, and predict the outcome of chemical reactions. researchgate.net For instance, DFT calculations have shown that for many substituted phenols, the O-H bond dissociation energy, a key parameter in antioxidant activity, can be reliably calculated. acs.org These models can also elucidate how substituents affect the Highest Occupied Molecular Orbital (HOMO), which is crucial for understanding electrophilic aromatic substitution reactions. mdpi.com
Table 2: Key Theoretical Models and Their Applications for Phenols
| Theoretical Model | Application | Predicted Properties |
|---|---|---|
| QSPR | Correlates structure with properties | pKa, Reactivity |
| DFT | Calculates electronic structure and energy | Bond Dissociation Enthalpy (BDE), Ionization Potential, Atomic Charges, Molecular Geometries |
| NBO Analysis | Analyzes orbital interactions and charge distribution | Electron delocalization, Hyperconjugative effects |
This interactive table summarizes common theoretical models used to study substituted phenols.
Synthetic Methodologies and Chemical Transformations of 4 Bromo 5 Fluoro 2 Methylphenol
Strategies for the Direct Synthesis of 4-Bromo-5-fluoro-2-methylphenol
The direct synthesis of this compound can be approached through several strategic routes, primarily involving the selective halogenation of a substituted phenol (B47542) or the formation of the phenol ring from a precursor.
Bromination of Fluorinated Methylphenols
A primary method for synthesizing this compound involves the electrophilic bromination of a fluorinated methylphenol precursor, such as 5-fluoro-2-methylphenol. The directing effects of the hydroxyl and methyl groups on the aromatic ring guide the incoming electrophile.
One documented approach involves the bromination of 4-fluoro-2-methylphenol (B144770) using N-bromosuccinimide (NBS) as the brominating agent to yield 2-bromo-4-fluoro-6-methylphenol. google.com Another method describes the bromination of 4-fluoro-2-methylphenol using bromine in the presence of hydrogen peroxide. google.com In this process, 4-fluoro-2-methylphenol is dissolved in a solvent mixture, and bromine is added at a controlled temperature, followed by the addition of hydrogen peroxide to facilitate the reaction. google.com
A similar strategy can be applied to the synthesis of other isomers. For instance, the bromination of p-cresol (B1678582) can be controlled to produce various brominated derivatives. evitachem.com
Table 1: Bromination of Fluorinated Methylphenols
| Starting Material | Reagents | Product |
|---|---|---|
| 4-Fluoro-2-methylphenol | N-Bromosuccinimide (NBS) | 2-Bromo-4-fluoro-6-methylphenol google.com |
Fluorination of Brominated Methylphenols
While less commonly detailed in readily available literature for the specific synthesis of this compound, the fluorination of a brominated methylphenol represents a plausible synthetic route. This would typically involve nucleophilic aromatic substitution or other modern fluorination techniques on a precursor like 4-bromo-2-methylphenol. The success of such a strategy would depend heavily on the reaction conditions and the specific fluorinating agent employed.
Phenol Formation from Substituted Anilines via Diazotization-Hydrolysis
A versatile and widely used method for the synthesis of phenols is the diazotization of an aromatic amine followed by hydrolysis of the resulting diazonium salt. This strategy can be applied to the synthesis of this compound, starting from 4-bromo-5-fluoro-2-methylaniline.
The general process involves treating the aniline (B41778) derivative with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid (e.g., sulfuric acid or hydrochloric acid), at low temperatures to form the diazonium salt. This intermediate is often unstable and is typically used in situ. Subsequent heating of the diazonium salt solution leads to its hydrolysis, replacing the diazonium group with a hydroxyl group and yielding the desired phenol.
For example, a related synthesis involves the diazotization of 4-fluoro-2-methylaniline (B1329321) to prepare 4-fluoro-2-methylphenol, which can then be brominated. google.com This two-step process highlights the utility of the diazotization-hydrolysis reaction in preparing substituted phenols. google.com
Derivatization Reactions Involving the Hydroxyl Group
The phenolic hydroxyl group of this compound is a key functional handle for further chemical modifications, allowing for the synthesis of a wide range of derivatives.
Esterification and Etherification of the Phenol
The hydroxyl group of this compound can readily undergo esterification and etherification reactions.
Esterification can be achieved by reacting the phenol with an acyl halide or an acid anhydride (B1165640) in the presence of a base. This reaction converts the phenolic hydroxyl group into an ester functionality.
Etherification , most commonly the Williamson ether synthesis, involves deprotonating the phenol with a suitable base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether. For instance, 4-Bromo-5-fluoro-2-methylphenyl methyl ether has been synthesized, demonstrating the feasibility of etherification at the phenolic position. chemicalbook.comchemicalbook.com
Table 2: Etherification of this compound
| Reactant | Product | CAS Number |
|---|
Formation of Schiff Base Derivatives
Phenols can react with aldehydes or ketones in the presence of an amine to form Schiff bases, which are compounds containing a C=N double bond. In the context of this compound, this would typically involve a multi-step process where the phenol is first converted to an aldehyde, followed by condensation with an amine.
A more direct route to related Schiff bases involves the reaction of a salicylaldehyde (B1680747) derivative with an aniline. For example, a new Schiff-base, 4-bromo-5-fluoro-2-((3-nitrophenylimino)methyl)phenol, has been synthesized and characterized. researchgate.net This highlights the potential for the broader class of bromo-fluoro-methyl-substituted phenols to be incorporated into Schiff base structures. The synthesis of other related Schiff bases, such as 4-bromo-2-[(E)-(4-fluorophenyl)iminomethyl]phenol and 4-bromo-2-[(E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl]phenol, further illustrates the versatility of this reaction. researchgate.netnih.gov
Table 3: Examples of Related Schiff Base Derivatives
| Schiff Base Name | Reactants (Illustrative) |
|---|---|
| 4-Bromo-5-fluoro-2-((3-nitrophenylimino)methyl)phenol researchgate.net | 5-Bromo-4-fluoro-2-hydroxybenzaldehyde and 3-nitroaniline (B104315) |
| 4-Bromo-2-[(E)-(4-fluorophenyl)iminomethyl]phenol researchgate.net | 5-Bromo-2-hydroxybenzaldehyde and 4-fluoroaniline (B128567) |
Condensation Reactions with Substituted Anilines
The condensation of this compound with substituted anilines is a key method for synthesizing novel Schiff bases. This reaction typically involves the refluxing of equimolar amounts of the phenol and a substituted aniline in a solvent like ethanol (B145695). nih.govsemanticscholar.org This process leads to the formation of an imine linkage (-C=N-), connecting the phenolic and aniline moieties.
For instance, the reaction of this compound with 3-nitroaniline yields 4-bromo-5-fluoro-2-((3-nitrophenylimino)methyl)phenol. researchgate.net Similarly, condensation with 4-fluoroaniline produces 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol. semanticscholar.org The synthesis of (E)-2-{[(4-Anilinophenyl)imino]methyl}-4-bromo-5-fluorophenol is another example of this type of condensation reaction. researchgate.net
These Schiff bases are of interest due to their potential applications in various fields, including materials science and medicinal chemistry. The specific substituents on the aniline ring can significantly influence the electronic and structural properties of the resulting Schiff base. nih.govresearchgate.net
Exploration of Different Imino Group Substituents
The properties of the imine compounds derived from this compound can be fine-tuned by varying the substituents on the imino group. This exploration allows for the creation of a diverse library of compounds with tailored characteristics.
The synthesis of Schiff bases from the condensation of various amines with active carbonyl compounds is a well-established method. researchgate.net Research has shown that introducing different aryl or alkyl groups on the nitrogen atom of the imine can modulate the compound's electronic properties, stability, and biological activity. For example, the synthesis of Schiff bases from 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione and various benzaldehydes has been explored to determine the effect of different substituents on their antimicrobial activity. nih.gov While direct studies on a wide range of imino substituents for this compound are not extensively detailed in the provided results, the general principles of Schiff base chemistry suggest that such modifications are feasible and would lead to a range of derivatives with potentially interesting properties.
Ortho-Directed Functionalization
The hydroxyl group of this compound can direct functionalization to the ortho position. This ortho-directing effect is a powerful tool in organic synthesis for introducing substituents at a specific position on the aromatic ring. The enhanced reactivity of C-H bonds ortho to fluorine substituents in fluoroarenes is a known phenomenon that can be exploited for selective functionalization. nih.govresearchgate.net
While specific examples of ortho-directed functionalization of this compound are not explicitly detailed in the search results, the principles of ortho-directed C-H activation are well-established. nih.govresearchgate.net Transition metal-catalyzed reactions are often employed to achieve this type of transformation. For instance, palladium-catalyzed reactions can be used to introduce various functional groups at the ortho position of phenols. The presence of the fluorine atom ortho to the hydroxyl group could further influence the regioselectivity of these reactions. nih.gov
Transformations Involving Halogen Substituents
The bromine and fluorine atoms on the aromatic ring of this compound provide handles for a variety of chemical transformations, including cross-coupling reactions and nucleophilic aromatic substitution.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)
The bromine atom in this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon bonds. wikipedia.orgwikipedia.orgorganic-chemistry.orgnih.gov
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base. It is a versatile method for creating biaryl structures. nih.gov For example, N-(4-bromophenyl)furan-2-carboxamide undergoes Suzuki-Miyaura coupling with various aryl and heteroaryl boronic acids to yield functionalized derivatives. nih.gov This suggests that this compound could similarly be used to synthesize a wide range of biaryl compounds.
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is known for its high stereoselectivity, typically yielding the trans isomer. organic-chemistry.org The reaction conditions can be tuned, with various palladium catalysts and bases being effective. organic-chemistry.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org It is a powerful tool for the synthesis of arylalkynes and conjugated enynes under mild conditions. wikipedia.orglibretexts.org The reactivity of the aryl halide can influence the reaction, with aryl iodides being more reactive than aryl bromides. wikipedia.org
| Reaction | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron Compound | Palladium Catalyst + Base | Biaryl |
| Heck | Alkene | Palladium Catalyst + Base | Substituted Alkene |
| Sonogashira | Terminal Alkyne | Palladium Catalyst + Copper(I) Co-catalyst + Base | Arylalkyne |
Nucleophilic Aromatic Substitution on the Fluoride (B91410) Group
The fluorine atom in this compound can be susceptible to nucleophilic aromatic substitution (SNA_r), particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.orglibretexts.org The reaction proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org
Reactions at the Methyl Group (e.g., Oxidation, Halogenation)
The methyl group on the aromatic ring of this compound can also undergo various chemical transformations, such as oxidation and halogenation.
Oxidation: The methyl group can be oxidized to a variety of functional groups, including a formyl group (-CHO), a carboxyl group (-COOH), or a hydroxymethyl group (-CH₂OH), depending on the oxidizing agent and reaction conditions. For example, the oxidation of a methyl group to a carboxylic acid can be achieved using strong oxidizing agents like potassium permanganate (B83412) or chromic acid.
Halogenation: Free-radical halogenation of the methyl group can occur under UV light or with the use of radical initiators. This reaction would lead to the formation of halomethyl derivatives, such as a bromomethyl (-CH₂Br) or chloromethyl (-CH₂Cl) group. These functionalized products can then serve as intermediates for further synthetic modifications.
While specific literature detailing the oxidation and halogenation of the methyl group in this compound was not found in the search results, these are standard transformations for methyl-substituted aromatic compounds.
Synthesis of Related Bicyclic Derivatives (e.g., Dioxolanes)
The synthesis of bicyclic derivatives from this compound is a specialized area of research, with specific methodologies being developed for the creation of complex molecules. While direct synthesis of dioxolanes from this phenol is not extensively documented in publicly available literature, related chemical transformations that can lead to the formation of bicyclic systems have been reported. These methods often involve the strategic use of the phenol's hydroxyl group and the reactivity of the aromatic ring, which is influenced by its bromine, fluorine, and methyl substituents.
One documented transformation of this compound involves its reaction under specific conditions to prepare an intermediate for the synthesis of HER2 mutation inhibitors. google.comgoogle.com This reaction, while not yielding a dioxolane directly, illustrates a key step that could precede cyclization to form a bicyclic structure.
A detailed examination of a patented synthetic step reveals the following transformation:
In a specific example, this compound was subjected to a reaction with cesium carbonate (Cs₂CO₃) and cesium fluoride (CsF) in dimethylacetamide (DMA) at an elevated temperature. google.comgoogle.com The reaction mixture was heated to 150°C for 3 hours. google.comgoogle.com Following the reaction, the mixture was diluted with water and extracted with ethyl acetate (B1210297) (EtOAc). google.comgoogle.com The combined organic layers were then dried over sodium sulfate (B86663) (Na₂SO₄). google.com This process yields a modified phenol derivative that is then used in subsequent synthetic steps. google.comgoogle.com
The table below summarizes the key parameters of this reported chemical transformation.
Table 1: Reaction Conditions for the Transformation of this compound
| Parameter | Value |
|---|---|
| Starting Material | This compound |
| Reagents | Cesium Carbonate (Cs₂CO₃), Cesium Fluoride (CsF) |
| Solvent | Dimethylacetamide (DMA) |
| Temperature | 150°C |
| Reaction Time | 3 hours |
| Work-up | Dilution with water, extraction with Ethyl Acetate (EtOAc) |
This reaction highlights the conditions necessary to activate the phenol for further functionalization, a critical step in the multi-step synthesis of complex, biologically active molecules. The use of a high temperature and specific inorganic bases suggests the necessity of forcing conditions to achieve the desired transformation, likely due to the electronic nature of the substituted phenol. While this specific example does not result in a bicyclic derivative in a single step, the resulting product is primed for subsequent reactions that could include intramolecular cyclization to form such structures.
Further research and developmental studies may explore the direct cyclization of this compound with appropriate reagents to form various bicyclic derivatives, including dioxolanes, which could serve as important scaffolds in medicinal chemistry and materials science.
Advanced Spectroscopic and Structural Characterization Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, it is possible to determine the connectivity and chemical environment of atoms within a molecule. For 4-Bromo-5-fluoro-2-methylphenol, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are particularly informative.
Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton.
Aromatic Protons: The two aromatic protons will appear as distinct signals in the downfield region of the spectrum, typically between 6.5 and 8.0 ppm. The exact chemical shifts are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The bromine atom acts as a weak deactivating group, while the fluorine atom is a deactivating group, and the hydroxyl and methyl groups are activating groups. The proton ortho to the hydroxyl group is expected to be the most shielded, while the proton ortho to the bromine atom would be the most deshielded. The coupling between these protons and with the fluorine atom will result in complex splitting patterns, likely doublets or doublet of doublets.
Methyl Protons: The methyl group (CH₃) protons will appear as a singlet in the upfield region of the spectrum, typically around 2.0-2.5 ppm. The absence of adjacent protons results in a singlet signal.
Hydroxyl Proton: The hydroxyl (-OH) proton signal is often broad and its chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. It is typically observed in the range of 4.0-7.0 ppm.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic H | 6.8 - 7.5 | d or dd |
| Aromatic H | 6.8 - 7.5 | d or dd |
| Methyl H | 2.1 - 2.4 | s |
| Hydroxyl H | 4.5 - 6.0 | br s |
d: doublet, dd: doublet of doublets, s: singlet, br s: broad singlet
Carbon NMR (¹³C NMR) Investigations of Electronic Environments
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.
Aromatic Carbons: The six aromatic carbons will resonate in the downfield region of the spectrum, typically between 110 and 160 ppm. The carbon atom attached to the hydroxyl group (C-OH) will be the most deshielded, appearing at the lowest field. The carbon attached to the fluorine atom (C-F) will show a large coupling constant (¹JC-F) and will also be significantly deshielded. The carbon attached to the bromine atom (C-Br) will be shielded relative to the other halogenated carbons. The remaining aromatic carbons will have chemical shifts determined by the combined electronic effects of the substituents.
Methyl Carbon: The methyl carbon will appear as a single peak in the upfield region of the spectrum, typically around 15-25 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-OH | 150 - 158 |
| C-F | 155 - 162 (d, ¹JC-F ≈ 240-250 Hz) |
| C-Br | 110 - 118 |
| Aromatic C | 115 - 135 |
| Aromatic C | 115 - 135 |
| C-CH₃ | 120 - 130 |
| Methyl C | 15 - 20 |
d: doublet
Fluorine NMR (¹⁹F NMR) for Detailed Fluorine Characterization
¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. In this compound, the single fluorine atom will give rise to a signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is influenced by the electronic environment of the fluorine atom. The coupling of the fluorine nucleus with neighboring protons will provide further structural information. The chemical shift is typically reported relative to a standard such as CFCl₃. For an aromatic fluorine, the chemical shift is expected in the range of -100 to -140 ppm.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including IR and Raman techniques, provides valuable information about the functional groups present in a molecule and can also be used to probe intramolecular interactions.
Vibrational Analysis of Characteristic Functional Groups
The IR and Raman spectra of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ in the IR spectrum is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The broadness of this band is indicative of hydrogen bonding.
C-H Stretch: Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹.
C=C Stretch: Aromatic C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.
C-O Stretch: The C-O stretching vibration of the phenol (B47542) will appear in the region of 1200-1260 cm⁻¹.
C-F and C-Br Stretch: The C-F stretching vibration typically appears as a strong band in the 1000-1300 cm⁻¹ region. The C-Br stretching vibration is found at lower frequencies, usually in the 500-600 cm⁻¹ range.
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Phenolic O-H | Stretch | 3200 - 3600 | Broad, Strong |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong |
| C-O | Stretch | 1200 - 1260 | Strong |
| C-F | Stretch | 1000 - 1300 | Strong |
| C-Br | Stretch | 500 - 600 | Medium |
Detection of Intramolecular Interactions (e.g., Hydrogen Bonding)
The presence of a hydroxyl group and a fluorine atom on the same aromatic ring in this compound raises the possibility of intramolecular hydrogen bonding between the hydroxyl proton and the fluorine atom. However, studies on 2-halophenols have shown that the strength of such intramolecular hydrogen bonds is generally weak, particularly for 2-fluorophenol. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.
For this compound, the phenolic ring, substituted with bromine, fluorine, and methyl groups, constitutes the primary chromophore. The absorption spectrum would be expected to show bands corresponding to π → π* transitions of the aromatic system. The hydroxyl (-OH), methyl (-CH₃), bromo (-Br), and fluoro (-F) substituents would act as auxochromes, modifying the wavelength and intensity of these absorption bands. Specifically, the hydroxyl group's lone pair of electrons can delocalize into the ring, typically causing a bathochromic (red) shift to longer wavelengths.
However, a search of scientific databases and literature reveals no specific published UV-Vis absorption maxima (λmax) for this compound. Without experimental data, a detailed analysis of its electronic transitions remains speculative.
Single-Crystal X-ray Diffraction Analysis
A single-crystal X-ray diffraction study of this compound would provide the exact bond lengths of the C-C, C-O, C-H, C-Br, and C-F bonds, as well as the bond angles within the benzene ring and involving the substituents. This data would offer insights into the electronic effects of the substituents on the aromatic ring. For instance, the C-F and C-Br bond lengths could be compared to standard values to assess the degree of any bond elongation or contraction due to the electronic environment.
Currently, no such crystallographic data has been deposited in public databases like the Cambridge Structural Database (CSD).
The way molecules of this compound pack in a solid-state would be revealed by X-ray diffraction. This includes identifying any significant intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, and halogen bonding involving the bromine atom. The analysis would detail the formation of supramolecular structures, like chains, sheets, or three-dimensional networks.
Polymorphism, the ability of a compound to exist in more than one crystal form, and tautomerism, the existence of structural isomers that can readily interconvert, are important considerations for substituted phenols. While patent literature mentions the possibility of tautomerism in derivatives of this compound, no specific studies on polymorphism or tautomerism for this compound itself are available. rsc.org A crystal structure analysis would definitively identify the predominant tautomer in the solid state and would be the first step in identifying any potential polymorphs.
The phenolic hydroxyl group is a strong hydrogen bond donor. In a crystal structure, it would be expected to form hydrogen bonds with suitable acceptors on neighboring molecules. If the crystal contains other functional groups, such as a nitrogen atom, O-H...N hydrogen bonds could form. In the absence of other strong acceptors, the hydroxyl group might form hydrogen bonds with the fluorine or oxygen atoms of adjacent molecules. The geometry of these interactions, including the formation of common motifs like the S(6) ring, would be characterized. Without experimental data, the specific hydrogen bonding network of this compound remains unknown.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
The nominal molecular weight of this compound (C₇H₆BrFO) is approximately 204 g/mol . High-resolution mass spectrometry would provide a highly accurate mass measurement, confirming its elemental composition.
Upon ionization in the mass spectrometer, the molecular ion would undergo fragmentation. The study of these fragments provides valuable structural information. For halogenated phenols, common fragmentation pathways include the loss of a halogen atom, a hydrogen halide, or carbon monoxide (CO). The relative abundance of the fragment ions would provide clues about the stability of different parts of the molecule.
While general principles of fragmentation for halogenated phenols are known, a detailed, experimentally-derived fragmentation pattern and mass spectrum for this compound are not available in the peer-reviewed literature. Predicted mass spectral data for an isomer, 4-bromo-2-fluoro-5-methylphenol, is available in the PubChem database, but this does not represent the specific compound of interest.
Quantum Chemical and Computational Investigations of 4 Bromo 5 Fluoro 2 Methylphenol and Its Derivatives
Density Functional Theory (DFT) Calculations
DFT has become a standard method in computational chemistry for investigating the electronic structure of many-body systems. It is widely used to predict the properties of molecules with a good balance of accuracy and computational cost.
Optimization of Molecular Geometry and Energetic Properties
The initial step in most computational studies involves the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, corresponding to a minimum on the potential energy surface. This process also yields important energetic properties, such as the total energy of the molecule. For a molecule like 4-bromo-5-fluoro-2-methylphenol, this would involve determining the precise bond lengths, bond angles, and dihedral angles between the atoms of the benzene (B151609) ring and its substituents (bromine, fluorine, methyl, and hydroxyl groups).
Basis Set and Functional Selection Methodologies (e.g., B3LYP/6-31G(d))
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A commonly employed combination for organic molecules is the B3LYP hybrid functional with a Pople-style basis set, such as 6-31G(d).
Functional: The functional (e.g., B3LYP) is an approximation to the exchange-correlation energy, which accounts for the quantum mechanical effects of electron-electron interaction.
Basis Set: The basis set (e.g., 6-31G(d)) is a set of mathematical functions used to build the molecular orbitals. The 'd' in 6-31G(d) indicates the inclusion of polarization functions on heavy (non-hydrogen) atoms, which are important for describing the anisotropic shape of the electron density in molecules.
For related phenolic compounds, researchers have often utilized the B3LYP functional in combination with various basis sets to achieve reliable results.
Comparison of Theoretical and Experimental Structural Parameters
A critical aspect of computational studies is the validation of the theoretical model by comparing the calculated structural parameters with experimental data, typically obtained from X-ray crystallography or gas-phase electron diffraction. However, in the absence of published experimental structural data for this compound, a direct comparison is not feasible.
Electronic Structure Analysis
The electronic structure of a molecule dictates its chemical behavior. Computational methods provide valuable information about the distribution of electrons and the energies of the molecular orbitals.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive and less stable. For a comprehensive understanding of this compound, the calculation of its HOMO-LUMO gap would be a primary objective of a computational study.
Due to the lack of specific studies on this compound, no data tables with detailed research findings can be provided.
Delocalization Patterns of Molecular Orbitals
The delocalization of molecular orbitals is fundamental to understanding a molecule's electronic properties and reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.
In studies of Schiff-base derivatives like 4-bromo-5-fluoro-2-((3-nitrophenylimino)methyl)phenol, the frontier molecular orbitals (HOMO and LUMO) are shown to be delocalized across the molecule. researchgate.net For instance, in a related Schiff base, the HOMO is observed to be delocalized on the cycle carrying the chloride group. researchgate.net A smaller HOMO-LUMO energy gap suggests higher reactivity. For comparison, Schiff bases with nitro groups, such as 4-bromo-5-fluoro-2-((3-nitrophenylimino)methyl)phenol, have been reported with an energy gap value of 3.65 eV. researchgate.net
Table 1: Frontier Molecular Orbital Energies for a Schiff-Base Derivative
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | - |
| LUMO | - |
| Energy Gap (ΔE) | 3.65 |
Data based on a related Schiff-base derivative, 4-bromo-5-fluoro-2-((3-nitrophenylimino)methyl)phenol. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP surface is colored to represent different electrostatic potential values, typically with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor). Green and yellow represent areas with near-zero or intermediate potential, respectively. researchgate.netnih.gov
Prediction of Electrophilic and Nucleophilic Sites
The MEP map allows for the clear identification of sites susceptible to electrophilic (attack by electron-seeking species) and nucleophilic (attack by nucleus-seeking species) attack. Regions with a negative electrostatic potential (red) are prone to electrophilic attack, as they are rich in electrons. Conversely, regions with a positive electrostatic potential (blue) are susceptible to nucleophilic attack due to their electron deficiency. nih.gov
For derivatives of this compound, MEP analysis reveals specific reactive regions. researchgate.net In a similar molecular system, negative regions, indicating nucleophilic centers, are often located over electronegative atoms like oxygen (from a hydroxyl or nitro group), while positive regions, indicating electrophilic centers, are found over hydrogen atoms. nih.gov
Non-Covalent Interactions and Metallic Bonding Potential
The MEP surface also provides insights into non-covalent interactions, such as hydrogen bonding. nih.gov The positive potential regions around hydrogen atoms and negative potential regions around electronegative atoms highlight the potential for hydrogen bond formation. While MEP is primarily used for electrostatic interactions, it can also offer preliminary insights into a molecule's potential to interact with metal ions, where electron-rich regions would be the likely sites for coordination.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions, such as charge transfer and hyperconjugation. It provides a detailed picture of the bonding and electronic structure within a molecule. NBO analysis has been performed on Schiff-base derivatives of this compound to elucidate these intramolecular phenomena. researchgate.net This analysis can quantify the stabilization energies associated with electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals, revealing the strength of these interactions.
Mulliken and Hirshfeld Charge Distribution
Understanding the distribution of atomic charges within a molecule is crucial for explaining its reactivity and intermolecular interactions. Mulliken and Hirshfeld population analyses are two common methods for calculating these partial charges. Both methods have been employed in the study of derivatives of this compound to provide a quantitative measure of the electron distribution among the atoms. researchgate.net Hirshfeld analysis is also used to examine intermolecular interactions in the crystal structure. nih.gov
Table 2: Illustrative Atomic Charges for a Schiff-Base Derivative
| Atom | Mulliken Charge (a.u.) | Hirshfeld Charge (a.u.) |
|---|---|---|
| O | - | - |
| N | - | - |
| C1 | - | - |
| Br | - | - |
| F | - | - |
This table is illustrative. Specific values for the atoms of this compound or its derivatives require dedicated computational studies.
Electrophilicity-Based Charge Transfer (ECT)
The Electrophilicity-Based Charge Transfer (ECT) is a descriptor used to predict the direction of charge flow when two molecules interact. nih.govresearchgate.net It is calculated based on the chemical potential and hardness of the interacting species. A positive ECT value for an interaction between molecule A and B indicates that charge flows from B to A, while a negative value signifies charge flow from A to B. researchgate.net This concept is particularly useful in understanding the interactions of molecules with biological systems, such as DNA bases. nih.gov The study of ECT in derivatives of this compound helps in understanding their potential reactivity and interactions in a biological context. researchgate.net
Spectroscopic Property Predictions
Theoretical calculations are instrumental in interpreting and predicting spectroscopic data. Methods based on Density Functional Theory (DFT) are widely used for their balance of accuracy and computational cost.
Theoretical Vibrational Frequencies (FTIR)
The prediction of Fourier-transform infrared (FTIR) spectra through computational means involves the calculation of vibrational frequencies. This is typically achieved using DFT methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)). The calculation first involves optimizing the molecular geometry to find the lowest energy structure. Then, the harmonic vibrational frequencies are calculated. These theoretical frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method, allowing for a more accurate comparison with experimental FTIR spectra. For a related compound, 4-bromo-5-fluoro-2-((3-nitrophenylimino)methyl)phenol, such calculations have been performed to analyze its vibrational modes. researchgate.net
Time-Dependent DFT (TD-DFT) for UV-Vis Spectra Simulation
To simulate ultraviolet-visible (UV-Vis) absorption spectra, Time-Dependent Density Functional Theory (TD-DFT) is the most common and effective method. researchgate.net This approach calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. The calculated transitions can then be plotted to generate a theoretical UV-Vis spectrum. These calculations can be performed for the molecule in the gas phase or in different solvents by using a polarizable continuum model (PCM) to account for solvent effects. This allows for a direct comparison with experimental spectra and helps in understanding the electronic structure and transitions of the molecule.
GIAO Approximation for NMR Chemical Shift Calculations
The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts. researchgate.net This method, typically used within a DFT framework, calculates the magnetic shielding tensors for each nucleus in the molecule. The isotropic shielding values are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS). These theoretical chemical shifts for ¹H and ¹³C nuclei can be compared with experimental NMR data to aid in the structural elucidation and assignment of spectral peaks. For the Schiff-base derivative, 4-bromo-5-fluoro-2-((3-nitrophenylimino)methyl)phenol, ¹H and ¹³C NMR chemical shifts have been calculated using the GIAO approximation, showing good agreement with experimental data. researchgate.net
Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Computational methods are crucial in the design and screening of molecules with significant NLO properties.
Calculation of Electric Dipole Moment, Polarizability, and Hyperpolarizability
The NLO response of a molecule is governed by its electric dipole moment (μ), polarizability (α), and first hyperpolarizability (β). These properties can be calculated using quantum chemical methods, often at the same level of theory used for other molecular properties (e.g., DFT with a suitable basis set). The calculations involve determining the response of the molecule to an external static electric field. The components of the dipole moment, polarizability, and hyperpolarizability tensors are calculated, and from these, the average values are determined. For instance, in the study of the Schiff-base derivative of this compound, the polarizability and hyperpolarizability properties were calculated and interpreted theoretically. researchgate.net
Table 1: Representative Calculated NLO Properties for a Substituted Phenol (B47542) Derivative (Note: This data is for a related Schiff-base derivative, 4-bromo-5-fluoro-2-((3-nitrophenylimino)methyl)phenol, and is presented for illustrative purposes as specific data for this compound is not available in the cited literature. The values would differ for the target compound.)
| Property | Calculated Value | Unit |
| Dipole Moment (μ) | Data not available | Debye |
| Mean Polarizability (α) | Data not available | a.u. |
| First Hyperpolarizability (β) | Data not available | a.u. |
Potential as Nonlinear Optical Materials
The magnitude of the first hyperpolarizability (β) is a key indicator of a molecule's potential as an NLO material. Molecules with large β values are sought after for applications such as frequency doubling. Computational screening can identify candidates with promising NLO properties. The presence of electron-donating and electron-accepting groups within a π-conjugated system can enhance the NLO response. While specific calculations for this compound are not available, the analysis of its electronic structure through computational methods would be the first step in assessing its potential as an NLO material. For its Schiff-base derivative, the NLO properties have been theoretically investigated, suggesting that such substituted phenols are of interest in this field. researchgate.net
Chemical Reactivity Descriptors
Chemical reactivity descriptors derived from conceptual Density Functional Theory (DFT) are powerful tools for predicting and understanding the chemical behavior of molecules. mdpi.commdpi.com These descriptors offer a quantitative measure of a molecule's stability and its propensity to react with other chemical species.
Global reactivity indices provide information about the reactivity of the molecule as a whole. Key global reactivity descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). imist.maresearchgate.net These indices can be calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imist.ma
For a molecule like this compound, the substituents on the phenol ring—bromo, fluoro, and methyl groups—play a crucial role in determining these global reactivity indices. The electron-withdrawing nature of the halogen atoms (bromo and fluoro) and the electron-donating nature of the methyl group influence the electron density distribution and, consequently, the HOMO and LUMO energy levels.
Local reactivity indices, such as Fukui functions and local softness, pinpoint the most reactive sites within a molecule. researchgate.net These are essential for predicting the regioselectivity of chemical reactions. For this compound, local reactivity descriptors can identify which of the carbon atoms in the aromatic ring or the oxygen atom of the hydroxyl group are more susceptible to electrophilic or nucleophilic attack. The interplay of the activating methyl group and the deactivating halogen substituents creates a nuanced reactivity map across the molecule.
| Global Reactivity Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |
| Chemical Potential (μ) | μ = -(I + A) / 2 = -χ | The escaping tendency of an electron from a system. |
| Global Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Global Softness (S) | S = 1 / (2η) | The inverse of hardness, indicating higher reactivity. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the electrophilic nature of a molecule. |
Chemical hardness (η) and softness (S) are central concepts in the Hard and Soft Acids and Bases (HSAB) principle and are critical for understanding chemical reactivity. researchgate.netlibretexts.org Hard molecules have a large HOMO-LUMO gap, are less reactive, and are less polarizable. researchgate.netmdpi.com Soft molecules have a small HOMO-LUMO gap, are more reactive, and are more polarizable. researchgate.net
| Property | Hard Molecules | Soft Molecules |
|---|---|---|
| HOMO-LUMO Gap | Large | Small |
| Reactivity | Low | High |
| Polarizability | Low | High |
| Interaction Preference | Hard acids/bases | Soft acids/bases |
Thermodynamic Studies
Thermodynamic properties provide crucial information about the stability, feasibility, and spontaneity of chemical processes involving this compound.
The Gibbs free energy of formation (ΔG°f) is a fundamental thermodynamic property that quantifies the stability of a compound relative to its constituent elements in their standard states. wikipedia.org For halogenated phenols, ΔG°f can be estimated using quantum chemical methods, which have become increasingly accurate. nih.govnih.gov These calculations typically involve geometry optimization followed by frequency analysis to obtain the necessary thermodynamic data. nih.gov The ΔG°f for this compound would be influenced by the stabilizing and destabilizing effects of its substituents.
Phenols can exist in equilibrium with their keto tautomers. youtube.comstackexchange.com For most simple phenols, the enol (phenol) form is significantly more stable due to the aromaticity of the benzene ring. stackexchange.com The tautomeric equilibrium for this compound would overwhelmingly favor the phenolic form. Computational studies can quantify the energy difference between the phenol and its corresponding keto tautomers (cyclohexa-2,4-dienone and cyclohexa-2,5-dienone forms), confirming the high stability of the aromatic phenol structure. This stability is a key factor in its characteristic chemical behavior.
The thermodynamic properties of this compound, such as heat capacity (Cp), entropy (S), and enthalpy (H), are dependent on temperature. The relationships describing this dependence can be derived from statistical thermodynamics, often computed from the vibrational frequencies obtained through quantum chemical calculations.
As the temperature increases, the translational, rotational, and vibrational energy levels of the molecule become more populated, leading to an increase in its heat capacity, entropy, and enthalpy. This temperature dependence is crucial for understanding the behavior of this compound under different reaction conditions and for process optimization in industrial applications.
| Thermodynamic Property | General Trend with Increasing Temperature | Governing Factors |
|---|---|---|
| Heat Capacity (Cp) | Increases | Vibrational, translational, and rotational modes |
| Entropy (S) | Increases | Molecular motion and disorder |
| Enthalpy (H) | Increases | Internal energy and PV work |
| Gibbs Free Energy (G) | Decreases (G = H - TS) | Enthalpy and entropy contributions |
Quantum Structure-Activity Relationship (QSAR) Modeling
Quantum Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its biological activity or a specific property. jst.go.jpresearchgate.net For substituted phenols, QSAR studies are widely used to predict properties like toxicity, bioavailability, and environmental fate. acs.orgnih.gov
In the context of this compound, a QSAR model would utilize quantum chemical descriptors as independent variables. These descriptors can include:
Electronic Descriptors: Dipole moment, HOMO and LUMO energies, atomic charges, and electrophilicity index. researchgate.net
Steric Descriptors: Molecular volume, surface area, and specific substituent parameters.
Hydrophobicity Descriptors: The logarithm of the partition coefficient (log P), which can also be calculated computationally. jst.go.jp
By developing a QSAR model for a series of related bromo-fluoro-methyl-substituted phenols, it would be possible to predict the biological activity or other properties of new, untested derivatives. This approach is invaluable in rational drug design and environmental risk assessment, allowing for the screening of large numbers of compounds in silico and prioritizing the synthesis and testing of the most promising candidates. The development of such a model for this compound and its analogues would require a dataset of compounds with known activities and a robust statistical analysis to establish a reliable correlation. researchgate.net
Molecular Descriptors for Biological Activity Prediction
The biological activity of a molecule is intimately linked to its structural, electronic, and physicochemical properties. Molecular descriptors are numerical representations of these properties and form the foundation of any QSAR study. pharmatutor.org For phenolic compounds, a variety of descriptors have been shown to be relevant in predicting their biological activities, such as antioxidant capacity or toxicity. nih.govnih.gov In the context of this compound and its derivatives, a range of descriptors would be calculated to capture the key structural features that might govern their biological interactions.
These descriptors can be broadly categorized as follows:
Constitutional Descriptors: These are the most straightforward descriptors and reflect the basic molecular composition, such as molecular weight and atom counts. ucsb.edu
Topological Descriptors: These 2D descriptors are derived from the graph representation of the molecule, describing the connectivity and branching of atoms. pharmatutor.org
Physicochemical Descriptors: Properties like lipophilicity (logP) and molar refractivity are crucial for understanding a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
Quantum Chemical Descriptors: These descriptors are calculated using quantum mechanics and provide insights into the electronic properties of the molecule. ucsb.edu Key quantum chemical descriptors for phenolic compounds include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govucsb.edu The HOMO energy is related to the molecule's ability to donate electrons, a key aspect of antioxidant activity, while the LUMO energy relates to its ability to accept electrons. ucsb.edu Other important quantum descriptors include dipole moment and atomic charges. researchgate.net
A representative set of molecular descriptors that would be calculated for a QSAR study of this compound and its hypothetical derivatives is presented in Table 1. The values provided are illustrative and would be determined through computational software in an actual research scenario.
Table 1: Representative Molecular Descriptors for a Hypothetical Series of this compound Derivatives
| Compound | Molecular Weight ( g/mol ) | logP | Molar Refractivity | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |
| This compound | 205.04 | 3.1 | 42.5 | -8.5 | -1.2 | 2.5 |
| Derivative A (R = -CH3) | 219.07 | 3.5 | 47.1 | -8.3 | -1.1 | 2.7 |
| Derivative B (R = -Cl) | 239.49 | 3.6 | 47.3 | -8.7 | -1.5 | 2.2 |
| Derivative C (R = -NO2) | 250.04 | 2.9 | 45.0 | -9.2 | -2.0 | 4.8 |
Feature Selection Algorithms in QSAR Development
With the ability to calculate thousands of molecular descriptors for a single compound, a critical challenge in QSAR modeling is to identify the subset of descriptors that are most relevant to the biological activity being studied. oup.comelsevierpure.com This process is known as feature selection or variable selection. nih.gov The goal of feature selection is to build a simpler, more interpretable, and more predictive model by eliminating irrelevant and redundant descriptors. aip.org Several algorithms are employed for this purpose, often categorized into filter, wrapper, and embedded methods.
Filter Methods: These methods assess the relevance of features based on the intrinsic properties of the data, independent of the learning algorithm. Common filter methods include statistical tests like the t-test and F-test. nih.gov
Wrapper Methods: Wrapper methods use the predictive performance of a specific machine learning algorithm to evaluate the usefulness of a subset of features. acs.org While computationally more intensive, they can often lead to better-performing models. Common wrapper algorithms include:
Stepwise Multiple Linear Regression (MLR): This is a widely used method that involves iteratively adding (forward selection) or removing (backward elimination) descriptors from the model based on a statistical criterion, such as the F-statistic. oup.com
Genetic Algorithms (GA): Inspired by the principles of natural evolution, genetic algorithms are a powerful optimization technique for feature selection. They work with a population of potential solutions (subsets of descriptors) and use operations like selection, crossover, and mutation to evolve towards an optimal subset that maximizes the predictive ability of the QSAR model.
Embedded Methods: These methods perform feature selection as an integral part of the model training process. Techniques like LASSO (Least Absolute Shrinkage and Selection Operator) and Ridge Regression fall into this category.
In a typical QSAR study on this compound and its derivatives, a combination of these methods might be employed. For instance, an initial filtering step could be used to reduce the initial pool of descriptors, followed by a more sophisticated wrapper method like a genetic algorithm coupled with multiple linear regression to identify the most predictive combination of descriptors.
Table 2: Comparison of Common Feature Selection Algorithms in QSAR
| Algorithm | Type | Description | Advantages | Disadvantages |
| Stepwise MLR | Wrapper | Iteratively adds or removes descriptors based on statistical significance. oup.com | Simple to implement and interpret. | Can be prone to selecting locally optimal solutions. |
| Genetic Algorithm (GA) | Wrapper | Uses evolutionary principles to search for the optimal subset of descriptors. | Can explore a large search space and find globally optimal solutions. | Computationally intensive and has several parameters to tune. |
| Recursive Feature Elimination (RFE) | Wrapper | Recursively removes the least important features based on model performance. aip.org | Generally robust and effective. | Can be computationally expensive for a large number of features. |
| t-test / F-test | Filter | Statistical tests to evaluate the significance of each descriptor individually. nih.gov | Fast and computationally inexpensive. | Does not consider the interaction between descriptors. |
Biological Activities of this compound Derivatives Remain Largely Unexplored
Despite significant interest in the biological activities of halogenated phenols and their derivatives in various fields, including medicine and agriculture, a comprehensive review of publicly available scientific literature reveals a notable lack of specific research on the biological activities of derivatives of the chemical compound this compound. This compound is commercially available and appears to be used as a building block in chemical synthesis. However, detailed studies on the antimicrobial, anticancer, herbicidal, and enzyme-inhibiting properties of its specific derivatives are not documented in the accessible scientific domain.
While the individual components of the name "this compound" suggest potential for biological activity, as seen in related compounds, no concrete data for its derivatives could be retrieved. For context, various bromophenol derivatives isolated from marine algae have demonstrated significant antioxidant and anticancer potential. nih.govmdpi.com Similarly, other halogenated phenols and their analogues have been investigated for their antimicrobial and adjuvant activities against resistant bacteria like MRSA. jmb.or.kr
Furthermore, the introduction of fluorine into molecules is a common strategy in medicinal chemistry to enhance biological activity, and various fluorinated compounds have been studied for their potential as therapeutic agents. mdpi.commdpi.com The herbicidal potential of compounds with similar structural motifs, such as those containing a fluoro-alkoxyphenyl group, has also been an area of active research. canada.ca
However, the specific combination of bromo, fluoro, and methylphenol in the requested parent compound and its subsequent derivatives has not been the subject of published research that would allow for a detailed discussion of their biological activities as per the requested outline. The available information is generally related to other brominated or fluorinated phenols, but not the specific derivatives of this compound.
Due to the absence of specific research data on the antimicrobial, anticancer, herbicidal, and enzyme inhibition activities of this compound derivatives, it is not possible to provide a detailed article on these topics at this time. Further experimental research would be required to elucidate the potential biological activities of this particular class of compounds.
Biological Activities and Potential Pharmacological Applications of 4 Bromo 5 Fluoro 2 Methylphenol Derivatives
DNA Interaction Investigations
Currently, there is a lack of publicly available scientific literature detailing specific investigations into the direct interaction of 4-bromo-5-fluoro-2-methylphenol or its immediate derivatives with DNA. While the interaction of various substituted phenols and their derivatives with biological molecules is an active area of research, specific studies focusing on the DNA binding or intercalation properties of this particular compound have not been reported.
Role as a Building Block in Drug Discovery and Medicinal Chemistry
The strategic placement of bromo, fluoro, and methyl groups on the phenol (B47542) ring makes this compound and its analogs versatile scaffolds for the synthesis of more complex molecules with potential therapeutic applications. The presence of multiple reactive sites allows for a variety of chemical modifications, making it a valuable starting material in the synthesis of pharmaceutical agents.
Synthesis of Advanced Pharmaceutical Intermediates
Derivatives of this compound serve as key intermediates in the synthesis of a range of bioactive compounds. For instance, the corresponding aniline (B41778) derivative, 5-bromo-4-fluoro-2-methylaniline (B104819), is a crucial component in the production of a class of compounds known as N-phenyl-4-(phenylsulfonamido)benzenesulfonamide derivatives. google.com This aniline, with its dihalogenated structure, offers multiple points for chemical reactions, including cross-coupling at the bromine site, nucleophilic substitution of the amine, and nucleophilic aromatic substitution of the fluorine atom. google.com Such versatility is highly sought after in the construction of complex molecular architectures required for targeted drug action.
Recent patent literature further highlights the utility of this compound in the synthesis of inhibitors for Her2 mutations, which are implicated in certain types of cancer. google.com In these synthetic pathways, the phenol is used as a foundational element to construct the final inhibitor molecule.
Development of Activators for Specific Biological Targets (e.g., Sirtuin 6)
A significant application of derivatives of this compound is in the development of activators for Sirtuin 6 (SIRT6), a protein deacetylase that plays a crucial role in regulating metabolism, DNA repair, and inflammation. The aniline counterpart, 5-bromo-4-fluoro-2-methylaniline, is a key ingredient in the synthesis of the MDL compound series, which includes potent and selective allosteric activators of SIRT6 such as MDL-800, MDL-801, and MDL-811. google.com
These MDL compounds have been shown to enhance the deacetylase activity of SIRT6 by binding to an allosteric site on the enzyme. google.com This activation leads to a decrease in the acetylation of histone H3 at various lysine (B10760008) residues (H3K9ac, H3K18Ac, and H3K56Ac), which can in turn influence gene expression and cellular processes. google.comgoogle.com
The development of these SIRT6 activators demonstrates the critical role of the 5-bromo-4-fluoro-2-methylaniline moiety. Structural studies have revealed that this part of the molecule engages in significant hydrophobic interactions within a specific pocket of the SIRT6 enzyme. The bromine atom, in particular, can form a halogen bond with the protein backbone, contributing to the binding affinity and efficacy of the activator.
The table below summarizes the key MDL compounds derived from the 5-bromo-4-fluoro-2-methylaniline scaffold and their activity towards SIRT6.
| Compound | EC₅₀ (µM) | Maximum Activation | Key Findings |
| MDL-800 | 10.3 | ~22-fold | Inhibits proliferation of hepatocellular carcinoma cells. |
| MDL-801 | 4.14 | ~24-fold | Conformational rotation of the 2-methyl-4-fluoro-5-bromo substituent contributes to increased activation. |
| MDL-811 | 5.7 | Potent activator | Demonstrates broad antiproliferative effects on various colorectal cancer cell lines. google.com |
The successful development of these potent and selective SIRT6 activators underscores the importance of the unique substitution pattern of the 4-bromo-5-fluoro-2-methylphenyl core structure in designing molecules that can modulate the activity of specific biological targets, offering potential new avenues for therapeutic intervention in a range of diseases.
Material Science and Industrial Applications
Applications in Dye and Plastic Industries
Substituted phenols are fundamental precursors in the synthesis of various dyes. The presence of the phenolic hydroxyl group allows for electrophilic substitution reactions, which are crucial for creating the chromophoric and auxochromic systems responsible for color in dye molecules. While specific dyes synthesized directly from 4-Bromo-5-fluoro-2-methylphenol are not widely documented in public literature, its structure is amenable to diazotization and coupling reactions, key processes in the manufacturing of azo dyes.
In the plastics industry, the incorporation of bromine atoms into polymer structures is a well-established method for imparting flame retardancy. Brominated compounds, when heated, release bromine radicals that interfere with the radical chain reactions of combustion in the gas phase, thus quenching the fire. Although not a primary flame retardant itself, this compound can serve as a reactive intermediate in the synthesis of larger, more complex brominated flame retardants or as a monomer in the creation of inherently flame-retardant polymers.
For instance, the pyrolysis of polymer blends containing brominated flame retardants like tetrabromobisphenol A (TBBPA) has been shown to enhance the formation of phenolic compounds, which can contribute to char formation, a mechanism that further inhibits burning. google.com
Utilization in Liquid-Crystal Technology
The development of liquid crystal (LC) materials is heavily reliant on the synthesis of molecules with specific shapes and electronic properties. google.com Substituted aromatic compounds, including fluorinated and brominated phenols, are key building blocks for creating the rod-shaped (calamitic) or disk-shaped (discotic) molecules that exhibit liquid crystalline phases. google.comgoogle.com The fluorine substituent in this compound is particularly noteworthy, as fluorine substitution is a common strategy to tune the dielectric anisotropy and other physical properties of liquid crystals. researchgate.net
Research into trisubstituted 1,3,5-triazines has highlighted their potential as advanced functional materials, including liquid crystals. researchgate.netajrconline.org These triazines can be synthesized from precursors that could potentially be derived from this compound, indicating a pathway for its integration into novel liquid crystal designs.
Potential in Optical Communications
Materials with specific optical properties are essential for the advancement of optical communications. Fluoro-substituted organic molecules are of interest in this field due to their potential for low optical loss and tunable refractive indices. While direct applications of this compound in optical communications are not yet established, its derivatives could be explored for the synthesis of polymers for optical fibers or waveguides. The presence of the heavy bromine atom could also be leveraged to modify the refractive index of resulting materials.
Development of Advanced Materials (e.g., Polymers, Coatings)
The reactivity of the phenolic hydroxyl group allows for the incorporation of this compound into various polymer backbones, leading to the development of advanced materials with tailored properties. Phenolic resins, known for their thermal stability and chemical resistance, are synthesized through the polymerization of phenols with formaldehyde. corromat.com By using a substituted phenol (B47542) like this compound, it is possible to create polymers with enhanced properties, such as increased thermal stability or flame retardancy, conferred by the halogen atoms.
Recent patents have demonstrated the use of this compound as a key intermediate in the synthesis of complex molecules, such as HER2 mutation inhibitors and compounds for the treatment of pain. ajrconline.orgbldpharm.com This underscores its role as a valuable building block for creating intricate molecular architectures, a principle that is directly transferable to the synthesis of high-performance polymers and coatings.
Enzyme-catalyzed polymerization of phenols is another avenue for creating novel polymeric antioxidants. The structure of this compound, with its phenolic group, makes it a potential monomer for such polymerizations, leading to materials with built-in antioxidant capabilities.
Role as Corrosion Inhibitors
Phenolic compounds are known to be effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. The inhibitory action is attributed to the adsorption of the phenol molecules onto the metal surface, forming a protective film that impedes the corrosion process. The efficiency of inhibition is often related to the electronic properties of the substituents on the phenol ring.
The presence of the hydroxyl group and the pi-electrons of the aromatic ring in this compound allows for strong adsorption onto metal surfaces. The halogen atoms can further enhance this interaction. Studies on other phenol derivatives have shown that the nature and position of substituents significantly influence the inhibition efficiency.
Table 1: Inhibition Efficiency of Various Phenol Derivatives on Steel Corrosion
| Inhibitor | Concentration (mM) | Metal | Medium | Inhibition Efficiency (%) | Reference |
| Methoxy Phenol | 75 | N80 Steel | 15% HCl | ~78 | |
| Nonyl Phenol | 75 | N80 Steel | 15% HCl | ~83 | |
| p-Cresol (B1678582) | N/A | Mild Steel | Nitric Acid | High | |
| o-Nitrophenol | 250 ppm | Carbon Steel | Ground Water | 96 |
While direct studies on this compound are not available, the data on related compounds suggest its potential as a corrosion inhibitor.
Application as Metal Ion Complexing Agents
The phenolic hydroxyl group can deprotonate to form a phenoxide ion, which is an excellent ligand for metal ions. This property allows phenolic compounds to act as chelating agents, forming stable complexes with various metals. This has applications in areas such as catalysis and the development of materials with specific magnetic or electronic properties.
Research has shown that plant phenolics can form complexes with a wide range of metal and metalloid ions. Trisubstituted 1,3,5-triazines, which can be synthesized from precursors related to this compound, are also explored as chelating ligands. researchgate.netajrconline.org The ability of this compound to act as a ligand could be utilized in the synthesis of novel metal-organic frameworks (MOFs) or other coordination polymers.
Use in Thermostable Materials
The synthesis of thermostable polymers often involves aromatic and heterocyclic building blocks. The phenolic nature of this compound makes it a suitable candidate for producing high-performance polymers for applications where resistance to high temperatures is critical.
Synthesis of Agrochemicals from this compound: An Overview
Currently, there is a notable absence of publicly available scientific literature, including patents and research articles, that specifically details the use of this compound as a direct precursor or intermediate in the synthesis of commercialized agrochemicals. While halogenated phenols and their derivatives are a well-established class of building blocks in the development of various pesticides, including herbicides, fungicides, and insecticides, the specific isomer this compound is not prominently featured in accessible research and development documentation for this sector.
Extensive database searches have not yielded specific reaction pathways or named agrochemical products derived from this particular compound. Research in the field of agrochemical synthesis often focuses on other isomers of bromo-fluoro-methylphenol or related halogenated cresols. For instance, patents and studies have described the synthesis and utility of compounds such as 2-bromo-4-fluoro-6-methylphenol, which has been identified as a significant intermediate for bactericides and pharmaceuticals. google.com Another related area of research has focused on the synthesis of 5-bromo-2-fluorobenzeneboronic acid, an intermediate for certain non-ester pyrethroid insecticides. google.com
The lack of specific data for this compound in agrochemical applications could be attributed to a variety of factors. These may include the compound exhibiting less efficacy in target applications compared to its isomers, more complex or costly synthesis routes, or a strategic focus by research and development entities on other structural motifs.
While it is plausible that this compound could be explored in early-stage, proprietary research within agrochemical companies, this information is not available in the public domain. Therefore, a detailed account of its application in the synthesis of agrochemicals, including research findings and data tables, cannot be provided at this time.
Future disclosures in patent literature or scientific journals may shed light on potential applications of this specific chemical compound in the agricultural sector. Until such information becomes available, the role of this compound in the synthesis of agrochemicals remains undocumented in publicly accessible sources.
Environmental Implications and Toxicological Studies
Ecotoxicological Assessment using QSAR Models
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity, including toxicity. These models are instrumental in predicting the potential ecotoxicological effects of chemicals for which limited empirical data exist, thereby reducing the need for extensive animal testing.
For instance, QSAR models have been developed for a series of halogenated phenols to predict their acute toxicity to organisms like the protozoan Tetrahymena pyriformis and various aquatic species. ambeed.comnih.gov These models often use molecular descriptors such as the octanol-water partition coefficient (logP), which indicates a substance's potential for bioaccumulation, and quantum chemical parameters. For 4-Bromo-5-fluoro-2-methylphenol, the presence of both bromine and fluorine atoms, along with a methyl group, would influence its lipophilicity and electronic properties, which are key inputs for QSAR toxicity models.
The predicted toxicity values for related brominated and fluorinated phenols suggest that this compound could exhibit moderate to high toxicity to aquatic life. However, without specific modeling for this compound, precise toxicity endpoints remain speculative. A comparative approach using data for similar compounds is often employed in initial risk assessments.
Table 1: Illustrative QSAR-Based Acute Toxicity Predictions for Halogenated Phenols (General Examples)
| Compound Class | Predicted Acute Toxicity (LC50/EC50) | Aquatic Organism | Key Influencing Factors |
| Monobromophenols | Moderate | Fish, Daphnia | Lipophilicity, position of bromine |
| Dibromophenols | High | Fish, Daphnia | Increased lipophilicity and halogenation |
| Fluorophenols | Low to Moderate | Algae, Bacteria | Lower lipophilicity compared to bromophenols |
| Mixed Halogenated Phenols | Variable (Moderate to High) | Various | Type and position of halogens, other substituents |
Note: This table is illustrative and based on general findings for classes of compounds, not specific data for this compound.
The environmental persistence of this compound is another critical aspect of its ecotoxicological profile. Halogenated aromatic compounds can be resistant to natural degradation processes. The carbon-bromine and carbon-fluorine bonds are generally strong, making the compound potentially persistent in the environment.
Biodegradation of brominated phenols can occur under specific environmental conditions, often initiated by reductive dehalogenation where a bromine atom is removed. nih.gov Studies on related compounds like 4-chloro-2-methylphenol (B52076) have shown that microorganisms in activated sludge can metabolize halogenated phenols, though the degradation pathway and efficiency can vary. sigmaaldrich.com The presence of both bromine and fluorine on the aromatic ring of this compound may complicate biodegradation, potentially leading to longer persistence or the formation of various transformation products. Its potential for bioaccumulation would largely depend on its octanol-water partition coefficient (logP), which is influenced by its molecular structure.
Green Chemistry Approaches in Synthesis and Derivatization
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. bldpharm.com The application of these principles to the synthesis of this compound and its derivatives is crucial for minimizing its environmental impact.
Traditional methods for the synthesis of halogenated phenols can involve the use of hazardous reagents and generate significant waste streams. For example, bromination reactions often use elemental bromine, which is highly corrosive and toxic. Greener approaches focus on using less hazardous brominating agents and catalytic systems to improve selectivity and reduce waste.
One strategy involves the use of N-bromosuccinimide (NBS) as a brominating agent, which is a solid and easier to handle than liquid bromine. bldpharm.com Furthermore, the development of solvent-free or "on-water" synthesis methods can significantly reduce the use of volatile organic compounds (VOCs). Mechanochemical methods, where reactions are induced by grinding solid reactants together, represent another promising green alternative that can minimize solvent use and energy consumption. bldpharm.com
The development of sustainable synthesis routes for this compound would likely focus on improving atom economy, reducing the number of synthetic steps, and utilizing renewable feedstocks where possible. Catalytic methods are central to many green synthesis strategies.
For the synthesis of substituted phenols in general, methods such as the ipso-hydroxylation of arylboronic acids using green oxidants like hydrogen peroxide have been developed. sigmaaldrich.com These methods can offer high yields under mild conditions, often in greener solvents like ethanol (B145695) or even water. sigmaaldrich.com Applying such a strategy to a suitably substituted fluorobromophenylboronic acid could provide a more sustainable route to this compound.
Another approach could involve biocatalysis, using enzymes to perform specific transformations. While specific biocatalytic routes for this compound have not been reported, the use of enzymes for phenolic compound synthesis and modification is a growing area of green chemistry research.
Table 2: Comparison of Traditional vs. Green Synthesis Approaches for Halogenated Phenols
| Synthesis Step | Traditional Approach | Green Chemistry Approach | Environmental Benefit |
| Bromination | Elemental Bromine (Br2) in a chlorinated solvent | N-Bromosuccinimide (NBS) with a catalyst; Mechanochemical bromination | Reduced toxicity and corrosivity (B1173158) of reagents; elimination of hazardous solvents. |
| Hydroxylation | Multi-step synthesis from anilines via diazonium salts | Catalytic ipso-hydroxylation of boronic acids with H2O2 | Milder reaction conditions; use of a green oxidant; reduced waste. |
| Solvent Use | Chlorinated solvents (e.g., dichloromethane, chloroform) | Water, ethanol, PEG, or solvent-free conditions | Reduced use of volatile organic compounds (VOCs); lower environmental impact. |
| Waste | Significant production of acidic and organic waste | Higher atom economy; catalytic processes generate less waste | Minimized waste generation and disposal costs. |
Note: This table presents general principles and may not reflect specific published synthesis routes for this compound.
Future Research Directions and Emerging Challenges
Exploration of Novel Synthetic Pathways and Catalytic Approaches
Future research will likely focus on developing more efficient, selective, and sustainable methods for synthesizing 4-Bromo-5-fluoro-2-methylphenol and its derivatives. A significant challenge lies in moving beyond traditional multi-step syntheses towards more elegant and atom-economical solutions.
One promising avenue is the use of cost-effective catalysts, such as iron, in cascade annulation reactions. acs.orgacs.org This approach allows for the formation of multiple chemical bonds in a single operation, which can significantly streamline the synthesis of complex derivatives. acs.org For instance, strategies leveraging gem-difluoroalkenes as versatile synthons in iron-catalyzed reactions have shown success in creating structurally diverse heterocyclic compounds, a methodology that could be adapted for derivatives of the target phenol (B47542). acs.orgacs.org
Another area of exploration is the application of modern synthetic methodologies like "click chemistry." The SuFEx (Sulfur(VI) Fluoride (B91410) Exchange) click chemistry platform, for example, offers a modular approach to rapidly synthesize libraries of functional molecules from simple building blocks. rsc.org Applying such techniques could accelerate the discovery of new derivatives with desirable properties.
Table 1: Emerging Synthetic and Catalytic Strategies
| Strategy | Potential Advantage | Relevant Catalyst/Reagent Example |
|---|---|---|
| Cascade Annulation | Increased efficiency, reduced waste | Iron(III) triflate (Fe(OTf)₃) |
| Modular Click Chemistry | Rapid synthesis of diverse compound libraries | Sulfur(VI) Fluoride Exchange (SuFEx) |
Development of Advanced Computational Models for Activity Prediction
To streamline the discovery of bioactive derivatives, the development of sophisticated computational models is essential. These models can predict the biological activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates.
Machine learning algorithms, including Support Vector Machines (SVM), Random Forest, and XGBoost, are powerful tools for building predictive models. mdpi.com These models are trained on datasets of known active and inactive compounds and can identify key molecular descriptors correlated with a specific biological activity. mdpi.com For future work on this compound derivatives, Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict activities such as enzyme inhibition or receptor binding. Rigorous validation techniques, such as Y-randomization and defining the model's applicability domain, are crucial for ensuring the reliability of these predictions. mdpi.com
Mechanistic Elucidation of Biological Activities at a Molecular Level
While new derivatives may show promise in biological screens, a fundamental understanding of their mechanism of action at the molecular level is a significant challenge. Future research must aim to identify the specific molecular targets of active compounds derived from this compound.
For example, a structurally related compound, 5-Bromo-4-fluoro-2-methylaniline (B104819), is a key precursor for the synthesis of MDL compounds, which act as allosteric activators of the sirtuin 6 (SIRT6) enzyme. ossila.com This suggests that derivatives of this compound could be designed to target similar allosteric sites on enzymes, a mechanism that can offer higher selectivity than targeting active sites. Another area of interest is quorum sensing inhibition. Research on furanone derivatives has shown that it is possible to target multiple quorum sensing systems in bacteria like Pseudomonas aeruginosa, thereby reducing their virulence. nih.gov Elucidating these precise molecular interactions will be key to optimizing therapeutic potential.
Design and Synthesis of Highly Potent and Selective Derivatives
A central challenge in medicinal chemistry is the design of derivatives with both high potency and selectivity to minimize off-target effects. This requires a deep understanding of the structure-activity relationship (SAR).
Future efforts will involve the systematic modification of the this compound scaffold. The bromine and fluorine atoms, along with the methyl and hydroxyl groups, provide multiple points for chemical diversification. For instance, the bromine atom can be used in cross-coupling reactions to introduce new aryl or alkyl groups. ossila.com
A successful example of this approach can be seen in the development of 4-fluorophenyl-5-methylene-2(5H)-furanone derivatives as quorum sensing inhibitors. nih.gov Through systematic chemical synthesis and biological evaluation, a lead compound (23e) was identified that showed excellent inhibitory activity against various virulence factors and enhanced the efficacy of existing antibiotics. nih.gov This iterative process of design, synthesis, and testing will be paramount for developing potent and selective agents based on the this compound core.
Investigation of Material Science Applications with Enhanced Performance
The unique electronic and structural properties imparted by the fluorine and bromine atoms make this compound an interesting building block for new materials. Research in this area is still nascent but holds considerable promise.
One potential application is in the development of advanced polymers and coordination complexes. For example, the related compound 4-Fluoro-2-methylphenol (B144770) has been used to create ligands for vanadium complexes that exhibit long-lived ligand-to-metal charge transfer states, which are desirable for photochemical applications. ossila.com Furthermore, phenolic compounds can be grafted onto the surface of natural polymers, such as flax or coconut fibers, using enzymatic processes to modify their surface properties, like hydrophobicity. ossila.com Derivatives of this compound could be explored for creating functional materials for organic electronics, liquid crystals, or specialized polymers. acs.orgacs.org
Table 2: Potential Material Science Applications
| Application Area | Potential Function of Derivative | Related Research Example |
|---|---|---|
| Photochemistry | Ligand for charge-transfer complexes | Vanadium complex with aminophenol ligand ossila.com |
| Polymer Science | Surface modification of natural fibers | Laccase-catalyzed grafting of phenols ossila.com |
Addressing Environmental Impact and Sustainability in Production
A key challenge for the chemical industry is the development of manufacturing processes that are both economically viable and environmentally sustainable. Future research on the synthesis of this compound and its derivatives must prioritize green chemistry principles.
This includes the use of less hazardous solvents, reducing the number of synthetic steps, and employing catalysts that are abundant and non-toxic. The move towards iron-catalysis from more traditional and toxic heavy metal catalysts is a step in this direction. acs.orgacs.org Additionally, exploring enzymatic catalysis, which operates under mild conditions in aqueous environments, offers a highly sustainable alternative to conventional chemical synthesis. ossila.com The development of one-pot reactions and continuous flow processes will also be critical in minimizing waste and energy consumption. acs.org
Interdisciplinary Research Integrating Chemistry, Biology, and Materials Science
The most significant breakthroughs involving this compound will likely emerge from research that transcends traditional disciplinary boundaries. The challenges and opportunities surrounding this compound necessitate a collaborative approach.
For example, the design of a new therapeutic agent would require synthetic chemists to create novel derivatives, biologists to test their activity and elucidate their mechanism of action, and computational scientists to model their behavior. mdpi.comossila.comnih.gov Similarly, creating a new functional material would involve chemists synthesizing the core molecules, materials scientists fabricating and characterizing the material, and physicists or engineers testing its performance in a device. ossila.com This integrated approach, combining the strengths of chemistry, biology, and materials science, will be the ultimate driver of innovation for this versatile chemical scaffold.
Q & A
Basic: What are the optimal synthetic routes for 4-Bromo-5-fluoro-2-methylphenol, and how can reaction conditions be controlled to enhance yield and purity?
Methodological Answer:
The synthesis of this compound typically involves halogenation and functional group protection strategies. A common approach includes:
- Stepwise Halogenation : Sequential bromination and fluorination of 2-methylphenol derivatives under controlled temperatures (0–5°C for bromination , 50–60°C for fluorination ).
- Coupling Reactions : Use of Suzuki-Miyaura cross-coupling for introducing aryl halides, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions to prevent side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water) to isolate the product. Monitor reaction progress via TLC and confirm purity via HPLC (>97% purity threshold) .
Critical Parameters : Maintain inert atmospheres (N₂/Ar) to avoid oxidation, and optimize stoichiometry (halogenating agents in 1.2–1.5 molar excess) to minimize byproducts .
Basic: Which analytical techniques are most effective for characterizing the structural and purity profile of this compound?
Methodological Answer:
- 1H/13C NMR : Use deuterated DMSO at 400 MHz to resolve aromatic protons, with coupling constants (e.g., J = 8–10 Hz for adjacent substituents) confirming substituent positions .
- X-ray Crystallography : Employ ORTEP-III software for 3D structure elucidation, resolving halogen placement and steric effects .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 220.95 [M-H]⁻) and isotopic patterns (Br/F signatures) .
- HPLC-PDA : Use C18 columns (acetonitrile/water gradient) to assess purity (>97%) and detect trace impurities .
Data Interpretation : Cross-validate spectral data with computational tools (e.g., Gaussian for DFT calculations) to ensure consistency with theoretical models .
Basic: What are the recommended safety protocols for handling this compound?
Methodological Answer:
- Storage : Store at 4–8°C in amber glass vials to prevent photodegradation; desiccate to avoid hydrolysis .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
- Waste Disposal : Neutralize halogenated waste with 10% NaOH before disposal in designated containers .
- Emergency Procedures : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and monitor for respiratory distress .
Advanced: How can SAR studies evaluate the impact of halogen and methyl substituents on bioactivity?
Methodological Answer:
- Comparative Synthesis : Synthesize analogs (e.g., 4-Chloro-5-fluoro-2-methylphenol) via analogous halogenation routes .
- Biological Assays : Test antimicrobial activity (MIC assays) or enzyme inhibition (IC₅₀ via fluorescence quenching) against targets like cytochrome P450 .
- Computational Modeling : Perform docking simulations (AutoDock Vina) to compare binding affinities of halogenated vs. non-halogenated analogs .
Key Insight : Fluorine’s electronegativity enhances hydrogen bonding, while bromine’s bulkiness may sterically hinder target interactions .
Advanced: How to investigate binding interactions and reconcile conflicting assay data?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure real-time binding kinetics (KD values) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish specific vs. nonspecific binding .
- Troubleshooting : If SPR and ITC data conflict, validate via orthogonal methods (e.g., fluorescence polarization) and check for compound aggregation (DLS analysis) .
Advanced: Strategies to resolve contradictions in physicochemical/biological data?
Methodological Answer:
- Reproducibility Checks : Standardize solvent systems (e.g., DMSO concentration <1% in assays) and humidity controls during crystallography .
- Inter-laboratory Validation : Share samples with independent labs to compare HPLC purity profiles and bioassay results .
- Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioActivity Data) to identify outliers and re-analyze raw data for systematic errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
